molecular formula C18H14O B14306294 (4-Methylnaphthalen-1-yl)(phenyl)methanone CAS No. 116672-26-5

(4-Methylnaphthalen-1-yl)(phenyl)methanone

Cat. No.: B14306294
CAS No.: 116672-26-5
M. Wt: 246.3 g/mol
InChI Key: YDARYNFLOBZLDZ-UHFFFAOYSA-N
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Description

1-Benzoyl-4-methylnaphthalene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a naphthalene ring substituted with a benzoyl group at the first position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-methylnaphthalene can be synthesized through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings. The reaction involves the use of benzoyl chloride and 4-methylnaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 1-benzoyl-4-methylnaphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Benzoyl-4-methylnaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-methylnaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzoyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that facilitate further chemical modifications.

Comparison with Similar Compounds

    1-Benzoylnaphthalene: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.

    4-Methylnaphthalene: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    1-Acetyl-4-methylnaphthalene: Similar structure but with an acetyl group instead of a benzoyl group, leading to different chemical behavior.

Uniqueness: 1-Benzoyl-4-methylnaphthalene is unique due to the combined presence of both benzoyl and methyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

116672-26-5

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)-phenylmethanone

InChI

InChI=1S/C18H14O/c1-13-11-12-17(16-10-6-5-9-15(13)16)18(19)14-7-3-2-4-8-14/h2-12H,1H3

InChI Key

YDARYNFLOBZLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3

Origin of Product

United States

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